molecular formula C18H17FN6 B2478432 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile CAS No. 2380081-40-1

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile

Cat. No.: B2478432
CAS No.: 2380081-40-1
M. Wt: 336.374
InChI Key: XLPOIMGJBWSXJN-UHFFFAOYSA-N
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Description

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-9-13(10-20)1-2-14(15)11-24-5-7-25(8-6-24)18-17-16(3-4-21-17)22-12-23-18/h1-4,9,12,21H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOIMGJBWSXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC=NC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . This process is efficient and yields the desired pyrrolo[3,2-d]pyrimidine system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and enzyme functions.

    Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile stands out due to its unique combination of a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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